molecular formula C21H22N2O3 B6536199 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1060201-66-2

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B6536199
CAS RN: 1060201-66-2
M. Wt: 350.4 g/mol
InChI Key: VYTLYHJYJUEBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide is 350.16304257 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F5098-0838 is FGFR2b (Fibroblast Growth Factor Receptor 2b) . FGFR2b is a receptor for fibroblast growth factors and plays a crucial role in cell proliferation, differentiation, and angiogenesis .

Mode of Action

F5098-0838 is an Fc-optimized monoclonal antibody designed to block fibroblast growth factors (FGFs) from binding and activating FGFR2b . This inhibition prevents several downstream pro-tumor signaling pathways, potentially slowing cancer progression . Additionally, F5098-0838 has been engineered for enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) to increase direct tumor cell killing by recruiting natural killer (NK) cells .

Biochemical Pathways

By blocking the activation of FGFR2b, F5098-0838 disrupts the FGF signaling pathway, which is involved in cell growth, differentiation, and survival . This disruption can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the behavior of a drug in the body over time . These studies would provide valuable information about the bioavailability, half-life, clearance, and volume of distribution of F5098-0838 .

Result of Action

The inhibition of FGFR2b by F5098-0838 can slow cancer progression . In clinical trials, treatment with F5098-0838 plus chemotherapy demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with FGFR2b positive, HER2 negative frontline advanced gastric or GEJ cancer .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-18-8-2-14(3-9-18)12-20(24)22-17-7-6-15-10-11-23(19(15)13-17)21(25)16-4-5-16/h2-3,6-9,13,16H,4-5,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLYHJYJUEBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.